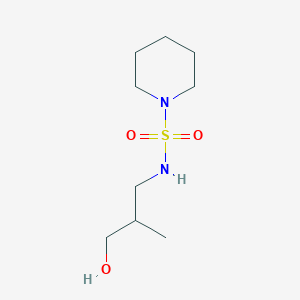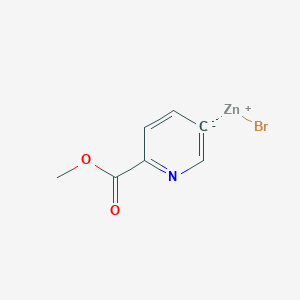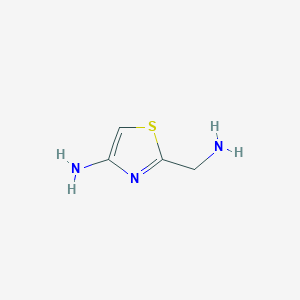
2-(Aminomethyl)thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)thiazol-4-amine is a heterocyclic compound featuring a thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)thiazol-4-amine can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an alpha-halo ketone . This method is widely used due to its simplicity and efficiency. The reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)thiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
2-(Aminomethyl)thiazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinase 5, which plays a crucial role in the progression of neurodegenerative diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-(Aminomethyl)thiazol-4-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Similar in structure but lacks the aminomethyl group, which can affect its reactivity and biological activity.
4-Methylthiazole: Contains a methyl group instead of an aminomethyl group, leading to different chemical properties and applications.
The unique aminomethyl group in this compound provides it with distinct chemical reactivity and potential for specific applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H7N3S/c5-1-4-7-3(6)2-8-4/h2H,1,5-6H2 |
InChI Key |
XWCKJAQVFATCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


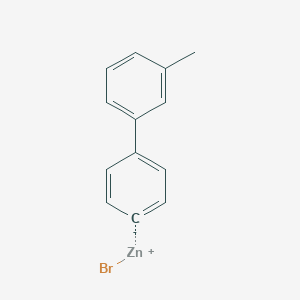
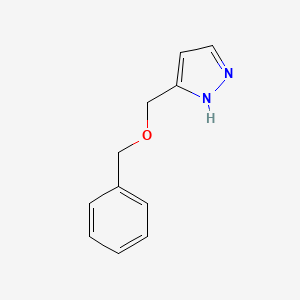
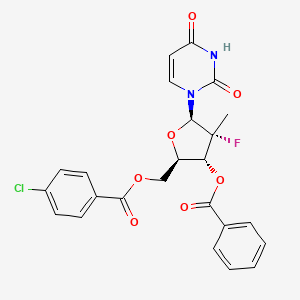
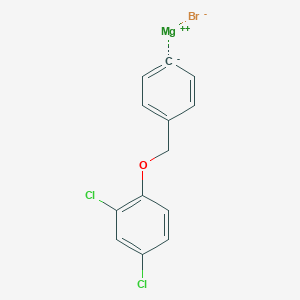
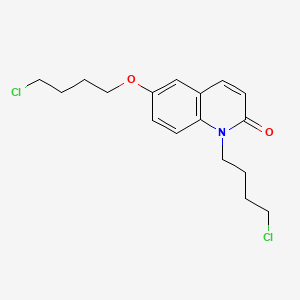

![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
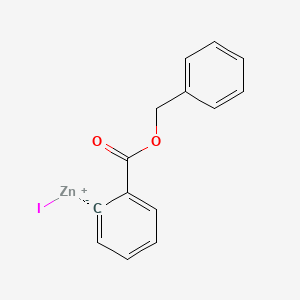
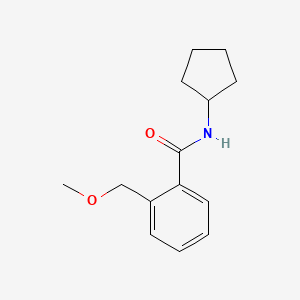
![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)


